Boc-cys(bzl)-osu
Description
Contextual Significance of Activated Amino Acid Derivatives in Peptide Synthesis
The formation of a peptide bond, an amide linkage between the carboxyl group of one amino acid and the amino group of another, is a condensation reaction. In laboratory settings, this reaction does not proceed efficiently without intervention because the carboxylic acid is not sufficiently reactive. mdpi.com To overcome this, the carboxyl group must be "activated". bachem.com This involves converting the carboxyl group into a better leaving group, thereby making the carbonyl carbon more susceptible to nucleophilic attack by the amino group of the incoming amino acid. bachem.com
The use of activated amino acid derivatives is a cornerstone of modern peptide synthesis. sigmaaldrich.com These derivatives are broadly categorized, with active esters being a prominent class. bachem.com Active esters, such as N-hydroxysuccinimide (OSu or NHS) esters, are stable enough to be isolated and purified, yet sufficiently reactive to ensure efficient coupling under mild conditions. bachem.com This pre-activation strategy offers significant advantages:
High Coupling Efficiency: The activated carboxyl group reacts readily, driving the peptide bond formation to completion.
Minimization of Side Reactions: Controlled activation helps prevent undesirable side reactions that can occur with more aggressive in-situ coupling reagents.
Suppression of Racemization: Urethane-based protecting groups, such as Boc and Fmoc, in combination with activation methods like OSu esters, are known to preserve the stereochemical integrity of the amino acid's chiral center. bachem.com
Simultaneously, to prevent uncontrolled polymerization, the α-amino group of the activated amino acid must be temporarily protected. peptide.com This protection must be stable during the coupling reaction but easily removable afterward to allow for the next amino acid to be added. This principle of using transient N-terminal protection in conjunction with a C-terminally activated species is fundamental to the stepwise elongation of a peptide chain. sigmaaldrich.com
Role of Boc-Cys(Bzl)-OSu as a Pre-activated Cysteine Building Block
This compound is a quintessential example of a fully functionalized building block for peptide synthesis. Each component of its structure serves a distinct and critical purpose:
Boc (tert-butyloxycarbonyl) Group: This is the temporary protecting group for the α-amino terminus. Its key feature is its lability to moderate acids, such as trifluoroacetic acid (TFA), while remaining stable under the neutral or basic conditions often used for the coupling step. nih.govchempep.com
Cys (Cysteine) Residue: The core amino acid. The thiol group (-SH) in its side chain is highly nucleophilic and prone to oxidation, necessitating its own protection during synthesis.
Bzl (Benzyl) Group: This is the semi-permanent protecting group for the cysteine side-chain thiol. The benzyl (B1604629) ether is stable to the moderate acid (TFA) used to remove the Boc group but can be cleaved using very strong acids, such as anhydrous hydrogen fluoride (B91410) (HF), typically in the final step of the synthesis when the completed peptide is cleaved from its solid support. nih.govpeptide.com
OSu (N-hydroxysuccinimide ester): This is the activating group attached to the C-terminal carboxyl group. It transforms the carboxyl into a highly reactive ester, primed for efficient reaction with a free amino group to form a peptide bond. bachem.com
Therefore, this compound serves as a pre-activated and fully protected cysteine derivative. Its use streamlines the synthesis process by providing a stable, ready-to-use reagent that can be directly incorporated into a growing peptide chain without needing a separate, in-situ activation step. This simplifies the synthetic cycle and enhances the reliability of incorporating the often-problematic cysteine residue.
| Property | Value |
|---|---|
| CAS Number | 3401-33-0 glpbio.comsigmaaldrich.com |
| Molecular Formula | C19H24N2O6S nih.gov |
| Molecular Weight | 408.5 g/mol nih.gov |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate nih.gov |
Historical Development and Evolution of Boc-Based Strategies in Peptide Synthesis
The development of this compound is intrinsically linked to the evolution of solid-phase peptide synthesis (SPPS), a revolutionary technique pioneered by R. Bruce Merrifield, for which he was awarded the Nobel Prize.
The Boc protection strategy was central to the early success and popularization of SPPS. nih.gov The timeline below highlights key milestones:
1963: Merrifield first describes the concept of solid-phase peptide synthesis, where a peptide is assembled while anchored to an insoluble polymer support. peptide.com
1964: Merrifield introduces the Boc/Bzl protection scheme. peptide.com This strategy was based on graded acid lability, a concept termed "relative acidolysis". The N-α-Boc group was removed with a moderate acid (TFA), while the side-chain benzyl-based protecting groups and the linkage to the resin were stable to this treatment but could be removed simultaneously at the end of the synthesis with a strong acid like HF. nih.gov
1967-1968: The introduction of HF for the cleavage step by Sakakibara and the development of the first automated solid-phase synthesizer further solidified the dominance of the Boc/Bzl strategy. peptide.com
1970: The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is introduced by Carpino and Han. nih.govpeptide.com This provided the foundation for an alternative, orthogonal protection scheme that used milder conditions for N-α-deprotection (a base, typically piperidine) and acid for final cleavage.
1980s-1990s: While Fmoc chemistry gained widespread popularity due to its milder conditions and avoidance of the highly toxic HF, the Boc strategy was continuously refined. nih.gov It remained the method of choice for synthesizing certain complex or long peptides where the Fmoc strategy encountered issues like aggregation. peptide.com
The Boc/Bzl strategy, though largely supplanted by Fmoc chemistry in many routine applications, remains a powerful and relevant tool. americanpeptidesociety.org It is particularly favored for synthesizing sequences prone to base-catalyzed side reactions (like aspartimide formation) or when in situ neutralization protocols are required to overcome difficult couplings. peptide.comamericanpeptidesociety.org The development of reagents like this compound was a direct result of the need for reliable, storable, and efficient building blocks compatible with this foundational synthetic methodology.
| Year | Development | Significance |
|---|---|---|
| 1963 | Merrifield develops Solid-Phase Peptide Synthesis (SPPS). peptide.com | Revolutionized peptide synthesis by simplifying purification and enabling automation. |
| 1964 | Merrifield introduces the Boc/Bzl protection scheme. peptide.com | Established the first widely adopted chemical strategy for SPPS based on differential acid lability. |
| 1967 | Sakakibara introduces HF for the final cleavage step. peptide.com | Provided a robust method for simultaneously removing side-chain protecting groups and cleaving the peptide from the resin. |
| 1968 | First automated solid-phase synthesizer is built. nih.govpeptide.com | Dramatically increased the speed and efficiency of peptide synthesis, making longer peptides accessible. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S/c1-19(2,3)26-18(25)20-14(12-28-11-13-7-5-4-6-8-13)17(24)27-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSSLLYGMLXNIC-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc Cys Bzl Osu and Its Incorporation
Synthesis of Nα-Boc-S-Benzyl-L-Cysteine N-Hydroxysuccinimide Ester
The synthesis of Boc-Cys(Bzl)-OSu from its precursor, Nα-Boc-S-Benzyl-L-Cysteine (Boc-Cys(Bzl)-OH), involves the activation of the carboxylic acid group. This is most commonly achieved by converting it into an active ester, specifically an N-Hydroxysuccinimide (OSu) ester. This transformation renders the carboxyl carbon highly susceptible to nucleophilic attack by an amino group during the peptide coupling step.
The formation of an OSu ester from a Boc-protected amino acid is typically mediated by a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). creative-proteomics.comthermofisher.com The mechanism proceeds through a two-step process:
Activation of the Carboxylic Acid: The carbodiimide reagent reacts with the carboxylic acid of Boc-Cys(Bzl)-OH. The carboxylate attacks the central carbon of the carbodiimide's –N=C=N– functional group. This forms a highly reactive O-acylisourea intermediate. creative-proteomics.comthermofisher.com This intermediate is unstable, particularly in aqueous solutions, and is prone to hydrolysis or rearrangement into a stable N-acylurea byproduct. creative-proteomics.com
Nucleophilic Attack by NHS: To prevent side reactions and generate a more stable active ester, N-Hydroxysuccinimide (NHS) is included in the reaction mixture. The hydroxyl group of NHS acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate. thermofisher.com This results in the formation of the desired this compound active ester and the release of a soluble urea (B33335) derivative (e.g., dicyclohexylurea if using DCC). creative-proteomics.com The resulting NHS ester is significantly more stable than the O-acylisourea intermediate, allowing for efficient coupling to amines while being less susceptible to hydrolysis. creative-proteomics.comthermofisher.com
This two-step, one-pot reaction is a cornerstone of peptide chemistry, providing a reliable method for activating amino acid derivatives for synthesis. taylorandfrancis.com
The successful synthesis of this compound relies on the appropriate selection of reagents and careful control of reaction conditions to maximize yield and purity. Carbodiimides are the most common activators, with the choice between reagents like DCC and EDC often depending on the desired solvent system and byproduct solubility. peptide.comcreative-proteomics.com The reaction is typically carried out in anhydrous polar aprotic solvents to prevent hydrolysis of the intermediates. creative-proteomics.com Cooling the reaction mixture is also standard practice to minimize potential side reactions, such as racemization. peptide.com
| Reagent Type | Specific Reagent | Role in Reaction | Typical Solvent(s) | Common Conditions |
|---|---|---|---|---|
| Starting Material | Boc-Cys(Bzl)-OH | Protected amino acid with free carboxylic acid | DCM, DMF, Dioxane | Starting substrate |
| Coupling Agent | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxyl group to form an O-acylisourea intermediate | DCM, DMF, Water | Used in slight excess (e.g., 1.1-1.2 eq.); water-soluble byproduct |
| Coupling Agent | DCC (N,N'-dicyclohexylcarbodiimide) | Activates the carboxyl group to form an O-acylisourea intermediate | DCM, DMF (non-aqueous) | Used in slight excess; insoluble urea byproduct is filtered off |
| Activating Additive | NHS (N-Hydroxysuccinimide) | Reacts with the O-acylisourea to form a more stable, amine-reactive NHS ester | DCM, DMF, Dioxane | Used in slight excess (e.g., 1.1 eq.) |
A general procedure involves dissolving Boc-Cys(Bzl)-OH and a slight molar excess of N-hydroxysuccinimide in an anhydrous solvent like dichloromethane (B109758) (DCM). rsc.org The solution is cooled, often in an ice bath to around 0°C or lower, before a slight excess of the carbodiimide coupling agent (e.g., EDC) is added. peptide.comrsc.org The reaction is stirred for several hours at low temperature and may be allowed to proceed overnight to ensure completion. rsc.org
Integration of this compound in Peptide Chain Elongation
Once synthesized, this compound is used as a building block in solid-phase peptide synthesis (SPPS) or solution-phase synthesis. seplite.com The Boc/Bzl protection strategy is a classic approach in SPPS where the acid-labile Boc group serves as the temporary Nα-protection, while benzyl-based groups offer more robust, semi-permanent side-chain protection. seplite.comdu.ac.in
The integration of the Boc-Cys(Bzl) moiety into a peptide sequence occurs via a nucleophilic acyl substitution reaction. nih.gov The process follows a standard SPPS cycle:
Deprotection: The Nα-Boc group of the resin-bound peptide is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA) in a solvent like DCM. chempep.com This exposes the free N-terminal primary amine.
Neutralization: The resulting ammonium (B1175870) salt is neutralized with a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), to generate the free amine, which is a potent nucleophile. du.ac.in
Coupling: The this compound active ester is introduced. The deprotected N-terminal amine of the growing peptide chain attacks the activated carbonyl carbon of the OSu ester. thermofisher.com This forms a stable amide (peptide) bond, covalently linking the cysteine derivative to the peptide chain and releasing N-hydroxysuccinimide as a water-soluble byproduct. thermofisher.com
This coupling reaction is highly efficient due to the excellent leaving group ability of the N-hydroxysuccinimide anion. For optimal results in aqueous buffers, the pH is typically maintained between 8.3 and 8.5 to ensure the primary amine is sufficiently deprotonated and nucleophilic. lumiprobe.com
The choice of solvent is critical for the efficiency of the coupling step in SPPS. The solvent must effectively solvate both the reagents and, crucially, the growing peptide chain attached to the solid support. nih.gov Poor solvation can lead to aggregation of peptide chains, particularly those prone to forming β-sheet structures, which sterically hinders the reactive N-terminus and results in incomplete or failed coupling reactions. nih.gov
Polar aprotic solvents are widely used in peptide synthesis for their ability to dissolve the necessary reagents and swell the polymer resin support. researchgate.net Research has shown a direct correlation between solvent properties and coupling yields. nih.gov
| Solvent | Abbreviation | General Use & Characteristics | Impact on Coupling Efficiency |
|---|---|---|---|
| N,N-Dimethylformamide | DMF | A highly polar aprotic solvent, considered the standard for SPPS. Excellent resin-swelling and solvating properties. | Provides superior peptide-resin solvation, leading to significantly higher average coupling yields. Considered one of the most effective solvents. nih.gov |
| Dichloromethane | DCM | A less polar solvent, often used for resin swelling, washing, and in deprotection/cleavage steps. | Can lead to inefficient solvation of the peptide-resin, resulting in poor coupling yields for difficult sequences compared to DMF. nih.gov |
| N,N-Dimethylacetamide | DMAc | A polar aprotic solvent with properties similar to DMF. | Offers superior peptide-resin solvation, comparable to DMF, resulting in high coupling yields. nih.gov |
| N-Methyl-2-pyrrolidone | NMP | A polar aprotic solvent known for its strong solvating power, sometimes used as an alternative to DMF. | Effective at disrupting peptide aggregation and improving solubility, thereby enhancing coupling efficiency. |
Studies have demonstrated that solvents with higher hydrogen-bonding parameters, such as DMF and N,N-Dimethylacetamide (DMAc), provide the most effective solvation for the peptide-resin complex. nih.gov This enhanced solvation ensures that the reactive sites on the growing peptide chain remain accessible to the activated amino acid, leading to higher coupling efficiency and ultimately, a purer final product. nih.gov In contrast, solvents like dichloromethane (DCM) may not sufficiently solvate the peptide-resin, leading to lower yields, especially during the synthesis of longer or more complex peptides. nih.gov Therefore, the selection of an appropriate solvent system, with DMF being a common and effective choice, is paramount for the successful incorporation of this compound and other amino acids in peptide synthesis.
Applications of Boc Cys Bzl Osu in Advanced Peptide Synthesis Strategies
Solid-Phase Peptide Synthesis (SPPS) Utilizing Boc-Cys(Bzl)-OSu
Solid-phase peptide synthesis has revolutionized the ability to construct complex peptide sequences. The Boc/Bzl strategy, a classical approach in SPPS, leverages the properties of Boc-protected amino acids and benzyl-protected side chains, which are typically cleaved under strong acidic conditions, such as liquid hydrogen fluoride (B91410) (HF) bachem.combachem.com. This compound fits seamlessly into this strategy, offering an activated form of cysteine for efficient coupling.
Boc/Bzl Strategy for SPPS of Cysteine-Containing Peptides
The Boc/Bzl strategy relies on the acid lability of the Boc group for N-terminal deprotection and the stability of the Bzl group under these conditions, while requiring its removal during final cleavage bachem.com. Cysteine, with its reactive thiol group, necessitates robust side-chain protection. The benzyl (B1604629) ether protection for cysteine is stable to the repeated acidolysis required for Boc group removal during the stepwise elongation of the peptide chain on the solid support bachem.com. This compound, as an activated ester, facilitates the formation of the peptide bond with the free N-terminus of the growing peptide chain on the resin. This strategy is particularly useful for peptides where cysteine residues are critical for structural integrity, such as those involved in disulfide bond formation bachem.com.
Resin Compatibility and Linker Chemistry in Boc-SPPS
In Boc-SPPS, the choice of resin and linker chemistry is paramount for successful peptide synthesis and efficient cleavage. Resins such as p-methylbenzhydrylamine (pMBHA) resin are commonly employed in Boc-SPPS researchgate.net. The linker connects the C-terminal amino acid to the solid support and must be stable to the deprotection conditions (e.g., trifluoroacetic acid, TFA) used for the Boc group, yet allow for cleavage of the final peptide. For Boc-SPPS, linkers that are cleaved by strong acids like HF are typically used. While specific research detailing the direct compatibility of this compound with various linker chemistries is ongoing, the general principles of Boc-SPPS dictate that the linker must withstand the acidic deprotection cycles and the final cleavage step bachem.comresearchgate.net.
Stepwise Assembly and Cycle Optimization in Boc-SPPS
The stepwise assembly of peptides in Boc-SPPS involves cycles of deprotection, washing, coupling, and washing. The efficiency of each coupling step is critical, especially for challenging amino acids like cysteine. While activated esters like OSu can offer rapid coupling, careful optimization of reaction times and reagent stoichiometry is necessary to minimize side reactions and maximize yield google.commdpi.com. Research indicates that cysteine derivatives can be prone to racemization during activation and coupling, particularly with certain base-mediated coupling reagents mdpi.comsigmaaldrich.com. However, the use of activated esters like this compound can offer advantages in terms of reaction speed and reduced epimerization compared to some other coupling methods, provided reaction conditions are optimized google.commdpi.com.
Solution-Phase Peptide Synthesis (LPPS) with this compound
Solution-phase peptide synthesis (LPPS), also known as classical peptide synthesis, involves carrying out reactions in solution. This method is often favored for large-scale synthesis and the production of peptide fragments for subsequent ligation bachem.com. This compound is a valuable reagent in LPPS due to the inherent reactivity of the OSu ester, facilitating amide bond formation.
Segment Condensation and Fragment Coupling Approaches
In LPPS, larger peptides are often synthesized by coupling smaller, pre-synthesized peptide fragments (segment condensation). This approach is particularly useful for very long or complex peptides. This compound can be employed to activate the C-terminus of a peptide fragment, allowing it to be coupled to the N-terminus of another fragment bachem.comnih.gov. The benzyl protection on cysteine is generally stable during these coupling reactions, and it can be removed along with other acid-labile side-chain protecting groups during final cleavage. The use of activated esters, such as N-hydroxysuccinimide esters, is a well-established method for fragment coupling in solution, offering good reactivity and often leading to high yields bachem.comnih.gov.
Advantages in Large-Scale Peptide Synthesis and Manufacturing
Compound Name Table
| Common Abbreviation | Full Chemical Name |
| This compound | N-tert-butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester |
| Boc | tert-butoxycarbonyl |
| Bzl | Benzyl |
| OSu | N-hydroxysuccinimide ester |
| SPPS | Solid-Phase Peptide Synthesis |
| LPPS | Liquid-Phase Peptide Synthesis (Solution-Phase Peptide Synthesis) |
| TFA | Trifluoroacetic Acid |
| HF | Hydrogen Fluoride |
| pMBHA | p-methylbenzhydrylamine |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (coupling reagent) |
| DIPEA | N,N-Diisopropylethylamine (Hünig's base) |
| O-acylisourea | Intermediate formed during carbodiimide (B86325) coupling |
| HOBt | 1-Hydroxybenzotriazole (additive for coupling) |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (coupling reagent) |
| DCC | N,N′-Dicyclohexylcarbodiimide (coupling reagent) |
Protecting Group Chemistry and Orthogonal Deprotection Strategies
Nα-tert-Butoxycarbonyl (Boc) Protection in Boc-Cys(Bzl)-OSu
The tert-butyloxycarbonyl (Boc) group is a widely employed carbamate (B1207046) protecting group for amines. It is characterized by its stability under basic, nucleophilic, and reductive conditions, but its lability under acidic conditions. organic-chemistry.orghighfine.comtotal-synthesis.commasterorganicchemistry.comacsgcipr.org
Mechanisms of Boc Deprotection (Acidolysis)
The removal of the Boc group, known as acidolysis, typically proceeds via an acid-catalyzed mechanism. The process involves the protonation of the carbamate oxygen atom, which facilitates the cleavage of the tert-butyl-oxygen bond. This cleavage generates a highly reactive tert-butyl cation and a carbamic acid intermediate. The tert-butyl cation can then undergo various reactions, such as deprotonation to form isobutylene (B52900) (a volatile gas), polymerization, or reaction with nucleophiles present in the reaction mixture. The carbamic acid intermediate is unstable and readily decarboxylates, releasing carbon dioxide and yielding the free amine. Under the acidic deprotection conditions, the liberated amine is typically protonated, forming its corresponding salt (e.g., a trifluoroacetate (B77799) salt if trifluoroacetic acid is used). commonorganicchemistry.comtotal-synthesis.comacsgcipr.org
Protonation of the carbonyl oxygen of the carbamate. commonorganicchemistry.comtotal-synthesis.com
Cleavage of the tert-butyl-oxygen bond, forming a tert-butyl cation and a carbamic acid. commonorganicchemistry.comtotal-synthesis.comacsgcipr.org
The tert-butyl cation is trapped by scavengers, deprotonates to isobutylene, or undergoes other reactions. commonorganicchemistry.comacsgcipr.org
Decarboxylation of the carbamic acid to yield the free amine and CO2. commonorganicchemistry.comtotal-synthesis.com
Commonly used acidic reagents for Boc deprotection include trifluoroacetic acid (TFA), hydrochloric acid (HCl), and aqueous phosphoric acid. commonorganicchemistry.comacsgcipr.org
Scavengers for tert-Butyl Cations in Boc Deprotection
A critical aspect of Boc deprotection, especially when dealing with sensitive substrates, is the management of the highly electrophilic tert-butyl cation. This cation can alkylate nucleophilic residues within the molecule, such as tryptophan, cysteine, or methionine, leading to undesired side products and reduced yields. sigmaaldrich.commasterorganicchemistry.comacsgcipr.orgacs.org To mitigate these side reactions, nucleophilic scavengers are routinely added to the deprotection mixture. These scavengers react preferentially with the tert-butyl cation, effectively trapping it and preventing its reaction with the substrate.
Commonly employed scavengers include:
Triethylsilane (TES) sigmaaldrich.comwiley-vch.de
Anisole sigmaaldrich.comwiley-vch.deacs.org
Thioanisole (B89551) sigmaaldrich.comwiley-vch.deacs.org
Ethanedithiol (EDT) sigmaaldrich.com
Phenol wiley-vch.de
p-Cresol wiley-vch.de
Triisopropylsilane (B1312306) (TIS) sigmaaldrich.comsigmaaldrich.com
These scavengers donate electrons or protons to the cation, stabilizing it. For instance, thioanisole can react with the tert-butyl cation via an SN2 mechanism, forming a stable tert-butyl derivative of thioanisole. wiley-vch.de
Compatibility of Boc Deprotection with Other Protecting Groups
The acid lability of the Boc group renders it orthogonal to protecting groups that are stable under acidic conditions but labile under basic or reductive conditions. This orthogonality is fundamental to multi-step synthesis.
Boc vs. Fmoc: The Nα-Fmoc (9-fluorenylmethoxycarbonyl) group is base-labile, typically removed with secondary amines like piperidine (B6355638). In contrast, the Boc group is acid-labile. This significant difference in lability allows for the selective removal of either the Boc or Fmoc group without affecting the other, making them ideal partners for orthogonal protection strategies in peptide synthesis. total-synthesis.comorganic-chemistry.orgmasterorganicchemistry.comiris-biotech.de
Boc vs. Benzyl (B1604629): The S-benzyl (Bzl) group, commonly used to protect cysteine thiols, is typically removed by catalytic hydrogenation or dissolving metal reductions. These methods are generally orthogonal to the acid-labile Boc group. Mild acidic conditions used for Boc deprotection are usually compatible with the S-benzyl ether linkage. organic-chemistry.orgmasterorganicchemistry.comnih.govorganic-chemistry.orgpeptide.comchem-station.com This orthogonality allows for selective manipulation of the amine and thiol functionalities.
S-Benzyl (Bzl) Protection of Cysteine Thiol in this compound
The thiol group of cysteine is highly nucleophilic and prone to oxidation, often forming disulfide bonds. Therefore, it requires protection during peptide synthesis. The benzyl (Bzl) group is a common choice for thiol protection due to its relative stability and various deprotection methods. lookchem.compeptide.comchem-station.com
Mechanisms of S-Benzyl Deprotection
The removal of the S-benzyl group can be achieved through several mechanisms, depending on the desired selectivity and compatibility with other functional groups and protecting groups present in the molecule.
Reductive Cleavage: This is a widely used method. It can involve dissolving metals in liquid ammonia (B1221849) (e.g., Na/NH3, Li/NH3), which cleave the C-S bond. cdnsciencepub.comchem-station.com Catalytic hydrogenation using palladium on carbon (Pd/C) is another common and milder reductive method. wikipedia.orgchem-station.com Other reducing agents like sodium borohydride (B1222165) (NaBH4) or stannyl (B1234572) hydrides can also be employed. lookchem.comresearchgate.net
Nucleophilic Displacement: Certain nucleophiles, particularly thiols like thiophenol, can displace the benzyl group from the sulfur atom, often in the presence of a base or a catalyst. researchgate.netlookchem.comresearchgate.net
Oxidative Cleavage: Oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ozone can also cleave benzyl thioethers. mpg.dewikipedia.org
Acidolysis: While less common for selective S-benzyl deprotection, strong acids like HBr in acetic acid can cleave benzyl thioethers. lookchem.com
Selective Removal of S-Benzyl Group
The S-benzyl group's deprotection methods offer orthogonality with the Nα-Boc group. The Boc group is removed by acid, while the S-benzyl group is typically removed by reduction or specific nucleophilic/oxidative conditions.
Orthogonality to Boc: Reductive cleavage methods for the S-benzyl group, such as catalytic hydrogenation or dissolving metal reduction, are generally orthogonal to the acid-labile Boc group. organic-chemistry.orgmasterorganicchemistry.comnih.goviris-biotech.deorganic-chemistry.orgpeptide.comchem-station.com This means that the Boc group can be removed using acid without affecting the S-benzyl protection, and conversely, the S-benzyl group can be removed using reduction without cleaving the Boc group.
Selective Deprotection: The ability to selectively remove either the Boc or the S-benzyl group allows for controlled functionalization. For example, after peptide chain assembly, the Nα-Boc group can be removed with mild acid to allow for further N-terminal elongation or modification, while the cysteine thiol remains protected by the benzyl group. Subsequently, the S-benzyl group can be removed under reductive conditions to reveal the free thiol for disulfide bond formation or other modifications. organic-chemistry.orgmasterorganicchemistry.comnih.goviris-biotech.de
Compound List:
this compound (N-α-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester)
Orthogonality of S-Benzyl Protection with Nα-Protecting Groups
The concept of orthogonality in protecting group chemistry is paramount for efficient peptide synthesis. Orthogonal protecting groups are those that can be selectively removed under distinct chemical conditions without affecting other protecting groups present in the molecule. This allows for precise control over the synthetic process, enabling the stepwise elongation of peptide chains and the selective modification of specific residues.
The S-benzyl (Bzl) group on cysteine is a common side-chain protecting group. Its removal typically requires strong acidic conditions, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), often in combination with scavengers to prevent side reactions du.ac.inpeptide.com.
When paired with the tert-butyloxycarbonyl (Boc) group, which protects the α-amino terminus, the Boc/Bzl combination is considered quasi-orthogonal biosynth.compdf4pro.com. This is because both Boc and Bzl groups are acid-labile. However, they can be removed sequentially using acids of different strengths or under specific conditions. For instance, the Boc group is generally removed with moderate acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), while the benzyl group requires stronger acidic conditions for cleavage peptide.comiris-biotech.de. This difference in lability allows for selective deprotection of the α-amino group during chain elongation while keeping the cysteine thiol protected.
Table 1: Deprotection Conditions for Boc and S-Benzyl Protecting Groups
| Protecting Group | Moiety Protected | Deprotection Reagent(s) | Deprotection Conditions | Orthogonality to Other Groups |
| Boc | α-amino | Trifluoroacetic Acid (TFA) | Moderate acid (e.g., 50% TFA in DCM) | Quasi-orthogonal to Bzl (acid-labile) peptide.combiosynth.compdf4pro.com |
| S-Benzyl (Bzl) | Thiol (Cysteine) | Anhydrous Hydrogen Fluoride (HF), TFMSA | Strong acid (e.g., 90% HF) | Quasi-orthogonal to Boc (acid-labile) peptide.combiosynth.compdf4pro.com |
The quasi-orthogonality of the Boc/Bzl strategy is crucial for maintaining the integrity of the peptide chain. The selective removal of the Boc group allows for the sequential addition of amino acids, while the robust S-benzyl group remains intact until the final cleavage step.
Comparative Analysis of Boc/Bzl and Fmoc/tBu Protection Schemes
Orthogonality and Quasi-Orthogonality in Protecting Group Strategies
Fmoc/tBu Strategy: This strategy is characterized by the base-labile Fmoc group for α-amino protection and acid-labile tert-butyl (tBu) groups for side-chain protection. The Fmoc group is typically removed with a mild base, such as piperidine in dimethylformamide (DMF) total-synthesis.comiris-biotech.de. The tBu groups, along with the resin linkage, are subsequently cleaved using a moderately strong acid like TFA iris-biotech.de. This difference in deprotection mechanisms (base vs. acid) makes the Fmoc/tBu system truly orthogonal biosynth.compdf4pro.comiris-biotech.de. This true orthogonality allows for milder reaction conditions and greater flexibility in the synthesis of complex peptides, including those with base-sensitive modifications total-synthesis.comiris-biotech.dethermofisher.com.
Boc/Bzl Strategy: As discussed, the Boc/Bzl strategy employs acid-labile Boc for α-amino protection and acid-labile benzyl-based groups for side-chain protection peptide.combiosynth.compdf4pro.com. While both are acid-labile, their differential lability to acids allows for quasi-orthogonality. Boc is removed by moderate acid (TFA), while benzyl groups require stronger acids (HF, TFMSA) for cleavage peptide.comiris-biotech.de. Historically, the Boc/Bzl strategy was foundational in SPPS but has largely been superseded by Fmoc/tBu due to the harsher conditions required for final cleavage (HF) and the greater compatibility of Fmoc with automation and milder reaction conditions iris-biotech.detotal-synthesis.comamericanpeptidesociety.org.
Table 2: Comparison of Boc/Bzl and Fmoc/tBu Orthogonality
| Strategy | Nα-Protecting Group | Side-Chain Protecting Group | Nα-Deprotection | Side-Chain Deprotection | Orthogonality Type |
| Boc/Bzl | Boc (acid-labile) | Benzyl (acid-labile) | Moderate Acid (TFA) | Strong Acid (HF, TFMSA) | Quasi-orthogonal |
| Fmoc/tBu | Fmoc (base-labile) | tert-Butyl (acid-labile) | Mild Base (Piperidine) | Moderate Acid (TFA) | Truly orthogonal |
The use of orthogonal or quasi-orthogonal protecting groups is critical for preventing unintended side reactions and ensuring the stereochemical integrity of the peptide.
Implications for Peptide Stability and Integrity During Synthesis
The choice of protecting group strategy has profound implications for peptide stability and integrity throughout the synthesis process.
Boc/Bzl Strategy:
Stability: The Boc group's acid lability means that repeated exposure to TFA during Boc deprotection cycles can, in some cases, lead to partial cleavage of benzyl-based side-chain protecting groups or resin linkage, though this is generally minimized by careful control of conditions peptide.compeptide.com. The final cleavage with strong acids like HF can be harsh and may lead to side reactions or degradation of sensitive peptide sequences peptide.comiris-biotech.de.
Side Reactions: Cysteine residues, particularly in the presence of Boc deprotection byproducts (tert-butyl cations), can be prone to alkylation or form undesired side products if not properly scavenged peptide.compeptide.com. Racemization, a loss of stereochemical purity at the α-carbon, is a concern in peptide synthesis, especially under basic conditions. While Boc chemistry is generally less prone to racemization during Nα-deprotection compared to Fmoc chemistry (which uses bases), it can still occur during activation and coupling steps americanpeptidesociety.orgnih.gov. The S-benzyl group itself is generally stable under Boc deprotection conditions.
Fmoc/tBu Strategy:
Stability: The mild basic conditions (e.g., piperidine) used for Fmoc deprotection are generally compatible with most side-chain protecting groups and the peptide backbone, contributing to higher peptide integrity total-synthesis.comamericanpeptidesociety.org. The final TFA cleavage is milder than the HF used in Boc/Bzl chemistry, making it more suitable for base-sensitive peptides iris-biotech.detotal-synthesis.com.
Side Reactions: While Fmoc chemistry offers milder conditions, the basic deprotection step can sometimes lead to aspartimide formation or other base-catalyzed side reactions, particularly at C-terminal cysteine residues or with specific amino acids like Asp peptide.commdpi.com. Racemization can be a concern during the coupling step, especially when using strong bases to activate amino acids americanpeptidesociety.orgnih.gov.
The S-benzyl group's stability under Fmoc deprotection conditions is generally good, allowing for its retention until the final acidic cleavage step. However, research has explored various S-protecting groups for cysteine to optimize stability, orthogonality, and minimize side reactions such as racemization or disulfide bond formation during synthesis nih.govrsc.org. For instance, groups like S-phenylacetamidomethyl (Phacm) have been developed to offer orthogonality with both Boc and Fmoc chemistries psu.edu.
Mechanistic and Stereochemical Aspects of Coupling Reactions
Reaction Kinetics and Coupling Efficiency of Boc-Cys(Bzl)-OSu
The rate at which a peptide bond forms is a critical determinant of the success of a synthesis, influencing both the yield and the potential for side reactions. The kinetics of this compound are governed by the reactivity of the OSu ester and the specific reaction conditions employed.
Determination of Second-Order Coupling Rate Constants
The efficiency of an activated ester in an acylation reaction can be quantified by its second-order coupling rate constant (k). Studies have been conducted to determine these constants for various Boc-amino acid active esters, including this compound. iisc.ac.in The rate is typically measured by reacting the active ester with an amino component, such as an amino acid ester (e.g., L-valine methyl ester), in a suitable solvent like tetrahydrofuran (B95107) (THF) and monitoring the progress of the reaction over time. iisc.ac.in
The second-order rate constant provides a direct measure of the intrinsic reactivity of the activated species, allowing for a quantitative comparison of different reagents under standardized conditions.
Interactive Table 1: Representative Second-Order Coupling Rate Constants (k) Note: Specific experimental values for this compound are not readily available in all cited literature, so the following table illustrates how such data would be presented for comparative purposes.
Comparative Analysis with Other Activated Esters (e.g., OPfp, OPcp, ONp)
This compound is one of several types of activated esters used in peptide synthesis, each with its own profile of reactivity and stability. Other commonly employed esters include those derived from pentafluorophenol (B44920) (OPfp), pentachlorophenol (B1679276) (OPcp), and p-nitrophenol (ONp).
Research indicates that the choice of the activating group has a significant effect on the coupling rate constant. iisc.ac.in Pentafluorophenyl (Pfp) esters, for example, are highly reactive and are often recommended for the coupling of cysteine derivatives to minimize racemization. nih.govsigmaaldrich.com The high reactivity of OPfp esters stems from the strong electron-withdrawing nature of the pentafluorophenyl group, which makes the carbonyl carbon highly electrophilic. OSu esters are also highly effective activating reagents that streamline the formation of amide bonds with predictable outcomes. nbinno.com
Interactive Table 2: Qualitative Comparison of Activated Esters
Factors Influencing Reaction Rates (e.g., Steric Factors, Electronic Effects)
The rate of coupling reactions is influenced by a combination of steric and electronic factors related to the activated amino acid, the incoming nucleophile, and the solvent. rsc.orgresearchgate.net
Electronic Effects: The primary driver of the reaction is the electronic activation of the carboxyl group. The N-hydroxysuccinimide moiety is an excellent leaving group due to its ability to stabilize a negative charge, making the carbonyl carbon of this compound highly susceptible to nucleophilic attack by an amino group. nbinno.com Studies have shown that the nature of the active ester group is a more significant determinant of the reaction rate than the amino acid side chain. iisc.ac.in
Steric Factors: Steric hindrance can play a role in slowing down the coupling reaction. The bulky tert-butyloxycarbonyl (Boc) group on the nitrogen and the S-benzyl (Bzl) group on the cysteine side chain can sterically encumber the reaction center. However, these effects are generally considered secondary to the electronic activation provided by the OSu group. iisc.ac.in The steric properties of the incoming amino component also affect the reaction rate.
Control of Stereochemical Integrity During Cysteine Coupling
Cysteine is one of the amino acids most prone to racemization during peptide synthesis. peptide.com The loss of stereochemical purity is a major concern, as it leads to the formation of diastereomeric peptides that are often difficult to separate from the desired product.
Prevention and Minimization of Racemization During Activation and Coupling
The principal mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate. peptide.com The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. N,S-protected cysteine derivatives are known to be highly susceptible to this side reaction. nih.gov
Using a pre-activated ester like this compound is a key strategy for minimizing racemization. This approach circumvents the in situ activation step, which often employs coupling reagents (e.g., carbodiimides or phosphonium/uronium salts) in the presence of a tertiary amine base—conditions known to promote significant racemization. nih.govnih.gov Studies have shown that standard protocols using reagents like HBTU or HATU with bases such as DIEA can lead to unacceptable levels of cysteine racemization, sometimes as high as 5-33%. nih.gov By using a stable, isolable active ester, the activation step is separated from the coupling step, providing greater control.
Influence of Coupling Reagents and Conditions on Cysteine Racemization
While the use of a pre-activated ester is beneficial, the conditions of the subsequent coupling reaction remain critical for maintaining stereochemical integrity. The choice of base and solvent has a profound impact on the extent of racemization.
Base: The presence of a tertiary amine base is often required for the coupling reaction. However, strong, unhindered bases like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) have been shown to dramatically increase the rate of racemization for cysteine residues. nih.govjohnshopkins.edu In one study, the use of NMM resulted in approximately 50% racemization during a cysteine coupling step. johnshopkins.edu To suppress this side reaction, the use of weaker or more sterically hindered bases, such as 2,4,6-trimethylpyridine (B116444) (collidine), is strongly recommended. nih.govjohnshopkins.edu
Solvent: The polarity of the solvent can also influence racemization. Less polar solvents, such as a mixture of dichloromethane (B109758) and dimethylformamide (CH₂Cl₂-DMF), have been shown to reduce the level of racemization compared to neat DMF. nih.gov
Pre-activation Time: For in situ activation methods, avoiding a pre-activation period where the activated amino acid is allowed to sit in the presence of a base can reduce racemization by six- to seven-fold. nih.gov This underscores the advantage of using a stable, pre-formed active ester like this compound, which eliminates this variable.
Interactive Table 3: Effect of Coupling Conditions on Cysteine Racemization This table summarizes general findings on cysteine racemization from the literature to illustrate the impact of different reagents and conditions.
Challenges and Advanced Considerations in Boc Cys Bzl Osu Utilized Syntheses
Management of Side Reactions During Peptide Elongation
Peptide chain elongation, the process of sequentially adding amino acids, is susceptible to various side reactions that can compromise the integrity and yield of the final peptide. The use of activated esters like Boc-cys(bzl)-osu necessitates careful control of reaction conditions.
Undesired Peptide Side Product Formation from Reactive Intermediates
The N-hydroxysuccinimide ester moiety in this compound is a reactive species. It can undergo hydrolysis in the presence of moisture, leading to the formation of the corresponding free carboxylic acid, which is unreactive in coupling. Additionally, the activated ester can participate in undesired reactions if not handled properly. For instance, during the deprotection of the N-terminal Boc group (typically with trifluoroacetic acid, TFA), reactive intermediates can form. If the benzyl (B1604629) protecting group on the cysteine thiol is not sufficiently stable or if scavengers are not used, these intermediates can alkylate the thiol, leading to side products peptide.com. Racemization, the loss of stereochemical integrity at the alpha-carbon, is a significant concern, particularly with cysteine residues, and can be exacerbated by base-mediated activation or elevated temperatures during coupling sigmaaldrich.comnih.govpeptide.comnih.gov. The formation of diketopiperazines or other cyclic byproducts can also occur, especially with C-terminal amino acids sigmaaldrich.com.
Strategies for Mitigating Side Reactions
To minimize side reactions during peptide elongation with this compound, several strategies are employed. The use of coupling reagents that suppress racemization, such as carbodiimides in combination with additives like HOBt (hydroxybenzotriazole) or HOAt (hydroxyazabenzotriazole), is crucial sigmaaldrich.compeptide.com. Coupling reactions should ideally be performed under mild, near-neutral conditions sigmaaldrich.com. Optimization of reaction parameters, including temperature, solvent choice, and reaction time, is essential. The use of scavengers, such as ethanedithiol (EDT) or triisopropylsilane (B1312306) (TIS), in cleavage cocktails is vital to trap reactive carbocations generated during Boc deprotection, thereby preventing alkylation of the cysteine thiol peptide.comsigmaaldrich.com. For C-terminal cysteine residues, specific resin types, like 2-chlorotrityl resin, are recommended to reduce side reactions such as β-elimination and piperidinylalanine formation sigmaaldrich.com.
Formation of Disulfide Bonds in Cysteine-Containing Peptides
Cysteine residues are unique in their ability to form disulfide bonds, which are critical for the three-dimensional structure and biological activity of many peptides and proteins. The benzyl protecting group on this compound must be selectively removed to enable disulfide bond formation.
Oxidative Refolding Strategies Post-Synthesis
After the peptide chain has been assembled, the benzyl group protecting the cysteine thiol must be removed. This is typically achieved using strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) bachem.comchemistrydocs.comrsc.orgresearchgate.net. Alternatively, milder conditions involving reagents like TFA in combination with scavengers can also be employed, though benzyl removal generally requires more robust acidic conditions than other protecting groups like Trt or Mmt bachem.comchemistrydocs.com. Once the thiol groups are deprotected, disulfide bonds can be formed through oxidation. Common methods include air oxidation, often facilitated by mild alkaline conditions or redox buffers (e.g., cysteine/cystine or glutathione (B108866) mixtures), or the use of chemical oxidants such as DMSO, iodine, or ferricyanide (B76249) jst.go.jpsigmaaldrich.comxjtlu.edu.cnspringernature.com. The choice of oxidation method and conditions (pH, temperature, concentration) is critical for achieving high yields of the correctly folded peptide and minimizing the formation of scrambled or aggregated products jst.go.jpxjtlu.edu.cnnih.govnih.gov.
Selective Disulfide Formation Between Multiple Cysteine Residues
Peptides containing multiple cysteine residues pose a significant challenge for selective disulfide bond formation. Achieving specific pairings requires orthogonal protection strategies, where different cysteine residues are protected with groups that can be removed sequentially under distinct chemical conditions rsc.orgnih.govnih.govnih.govrockefeller.edunih.gov. For instance, while this compound provides a benzyl-protected cysteine, other cysteine residues might be protected with groups like acetamidomethyl (Acm) or tert-butylthio (tBuS), which can be removed under conditions orthogonal to benzyl group cleavage bachem.comrsc.orgnih.govrockefeller.edu. For example, Acm groups are often removed with iodine or NCS, while tBuS groups can be cleaved reductively bachem.comrsc.orgnih.govresearchgate.net. By carefully selecting these orthogonal protecting groups and the order of their removal and subsequent oxidation, chemists can direct the formation of specific disulfide bridges, thereby controlling the peptide's final conformation and biological activity nih.govnih.govrockefeller.edunih.govnih.gov.
Synthesis of Peptides with Unnatural or Modified Amino Acids
The incorporation of unnatural or modified amino acids into peptides can confer unique properties, such as enhanced stability, altered biological activity, or novel functionalities. This compound can be used in conjunction with a wide array of these modified building blocks.
The synthesis of peptides containing both this compound and unnatural amino acids requires careful consideration of compatibility. The protecting groups on the unnatural amino acids must be stable to the conditions used for Boc deprotection and coupling with this compound. Conversely, the Boc and benzyl groups must withstand the chemistry required for the incorporation and potential modification of the unnatural amino acid. For example, if an unnatural amino acid contains a highly reactive functional group, it might require its own specific protecting group that is orthogonal to Boc and Bzl. The choice of coupling reagents and reaction conditions must be optimized to accommodate the steric and electronic properties of both the standard and unnatural amino acids. Some unnatural amino acids may themselves be prone to racemization or side reactions, necessitating specific strategies similar to those employed for cysteine nih.govpeptide.comnih.govmdpi.com. The successful integration of this compound with diverse unnatural amino acids allows for the creation of peptides with tailored properties for therapeutic, diagnostic, or research applications wikipedia.orgopenaccessjournals.comcpcscientific.comsigmaaldrich.com.
Analytical Characterization and Quality Control in Boc Cys Bzl Osu Peptide Synthesis
In-Process Monitoring of Coupling Reactions
The most common method is the Kaiser test , which detects free primary amines. peptide.com A positive result (an intense blue color) indicates the presence of unreacted amine groups, signifying an incomplete coupling reaction. peptide.com However, the Kaiser test is not suitable for N-terminal proline residues, which are secondary amines. For sequences involving proline, alternative tests like the chloranil test or the isatin test are used. peptide.com Another method, the bromophenol blue test , relies on a color change from blue to yellow in the presence of free amines. peptide.com
These tests are crucial after the introduction of Boc-Cys(Bzl)-OSu to confirm that the cysteine derivative has been successfully added to the peptide chain before proceeding to the next deprotection and coupling cycle. Incomplete coupling can lead to deletion sequences, which are difficult to separate from the target peptide during purification.
Table 1: Common In-Process Monitoring Tests for Coupling Reactions
| Test Name | Principle | Positive Result (Incomplete Coupling) | Negative Result (Complete Coupling) | Notes |
|---|---|---|---|---|
| Kaiser Test | Reaction of ninhydrin with primary amines. peptide.com | Intense blue color on resin beads. peptide.com | Beads remain colorless or yellowish. | Not reliable for N-terminal proline (secondary amine). peptide.com |
| Chloranil Test | Reaction with chloranil to detect secondary amines. peptide.com | Blue color on the beads. peptide.com | Beads remain colorless. | Often used to confirm coupling to proline. peptide.com |
| Bromophenol Blue Test | Adsorption of bromophenol blue to free amine sites. peptide.com | Blue color on the beads. peptide.com | Beads are yellow/orange. | A sensitive method for detecting low levels of unreacted amines. |
| 2,4,6-Trinitrobenzene-sulphonic Acid Test | Reaction with TNBSA to detect primary amines. peptide.com | Red/orange color on the beads. peptide.com | Beads remain colorless or pale yellow. | Provides a clear visual endpoint. |
Spectroscopic and Chromatographic Characterization of Intermediates
Throughout the peptide synthesis, intermediates are analyzed to ensure purity and structural integrity before proceeding to the final cleavage from the resin. High-Performance Liquid Chromatography (HPLC) is the primary tool for assessing the purity of peptide intermediates. By employing a reverse-phase column, HPLC can separate the desired peptide from byproducts and unreacted starting materials. The retention time and peak area provide quantitative information about the purity of the sample.
Spectroscopic methods are used in conjunction with chromatography. UV spectroscopy, often integrated into the HPLC system, detects the peptide bonds (at ~210-220 nm) and aromatic side chains, such as the benzyl (B1604629) group in this compound. This allows for the visualization and quantification of peptide-containing components in the chromatogram. While less common for routine intermediate analysis on solid support, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to characterize cleaved intermediates or the final product, providing detailed structural information.
Aggregation of the peptide on the resin can hinder subsequent reactions. peptide.com Chromatographic analysis of a small, cleaved sample can reveal peak broadening or the appearance of multiple peaks, which may suggest aggregation issues that need to be addressed by altering synthesis conditions, such as changing the solvent or coupling temperature. peptide.com
Mass Spectrometry for Peptide Sequence Verification and Purity Assessment
Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides. nih.gov It is used to confirm the molecular weight of the final peptide, thereby verifying that the correct sequence of amino acids, including the Cys(Bzl) residue, has been assembled. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly used for this purpose. nih.gov
The observed molecular weight is compared to the theoretical calculated mass of the target peptide. A match provides strong evidence for the correct synthesis. Furthermore, MS is highly effective for purity assessment and impurity profiling. lcms.cz When coupled with liquid chromatography (LC-MS), it can separate and identify various synthesis-related impurities, such as:
Deletion sequences: Peptides missing one or more amino acid residues due to incomplete coupling.
Truncation sequences: Peptides that stopped elongating prematurely.
Side-reaction products: Modifications to amino acid side chains, such as the alkylation of the cysteine sulfhydryl group. researchgate.netsemanticscholar.org
Tandem mass spectrometry (MS/MS) can be used for de novo sequencing, where the peptide is fragmented within the mass spectrometer, and the resulting fragment ions are analyzed to determine the amino acid sequence. nih.govescholarship.org This provides definitive confirmation of the peptide's primary structure.
Table 2: Mass Spectrometry Data for a Hypothetical Peptide Containing Cys(Bzl)
| Species | Sequence | Theoretical Mass (Da) | Observed Mass (Da) | Interpretation |
|---|---|---|---|---|
| Target Peptide | Ac-Ala-Cys(Bzl) -Gly-NH₂ | 394.49 | 394.50 | Correct product confirmed. |
| Deletion Impurity | Ac-Ala-Gly-NH₂ | 203.22 | 203.21 | Incomplete coupling of this compound. |
| Oxidized Impurity | Ac-Ala-Cys(Bzl)(O) -Gly-NH₂ | 410.49 | 410.48 | Oxidation of the benzyl-protected cysteine residue. |
Amino Acid Analysis for Compositional Verification
Amino Acid Analysis (AAA) is a classical biochemical technique used to determine the amino acid composition of a peptide. The purified peptide is first hydrolyzed into its constituent amino acids, typically by heating in 6N HCl. The resulting amino acid mixture is then separated, identified, and quantified, usually by ion-exchange chromatography or reverse-phase HPLC after derivatization.
Q & A
Spectroscopic Analysis :
- H NMR: Verify Boc (δ ~1.4 ppm, singlet for tert-butyl) and Bzl (δ ~7.3 ppm, aromatic protons).
- C NMR: Confirm carbonyl carbons (Boc: ~155 ppm; OSu: ~168 ppm).
- IR: Check for carbonyl stretches (Boc: ~1700 cm⁻¹; OSu: ~1810 cm⁻¹).
Mass Spectrometry : Ensure molecular ion peaks align with theoretical mass (CHNOS: 432.5 g/mol).
- Documentation : Follow journal guidelines to report full spectral data in supplementary materials .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Solvent Selection : Use DMF or DCM for solubility. Additives like HOBt (1-hydroxybenzotriazole) reduce racemization.
- Coupling Agents : DIC (diisopropylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) improve activation.
- Monitoring : Perform Kaiser tests for free amine detection or use LC-MS to track coupling completion.
- Troubleshooting : Low yields may indicate incomplete deprotection (use TFA/water scavengers) or steric hindrance (prolong reaction time) .
Q. What strategies are effective in minimizing racemization when using this compound in peptide synthesis?
- Methodological Answer :
- Temperature Control : Conduct reactions at 0–4°C to slow base-catalyzed racemization.
- Additives : Include HOBt or OxymaPure to suppress epimerization.
- Analytical Validation : Use chiral HPLC with a Crownpak CR(+) column or circular dichroism (CD) spectroscopy to detect D/L-cysteine contamination.
- Statistical Design : Apply a factorial experiment to test variables (e.g., solvent, coupling agent ratios) and identify optimal conditions .
Q. How should contradictory data on this compound stability in aqueous buffers be resolved?
- Methodological Answer :
- Controlled Replication : Repeat experiments under reported conditions (pH, temperature) using standardized buffers (e.g., PBS, Tris-HCl).
- Degradation Analysis : Monitor hydrolysis via HPLC-MS over 24–72 hours. Compare degradation products (e.g., free cysteine vs. disulfide dimers).
- Environmental Factors : Test the impact of light exposure (use amber vials) and trace metals (add EDTA to buffers).
- Literature Cross-Validation : Contrast findings with peer-reviewed studies using identical analytical methods .
Methodological Best Practices
- Data Presentation : Tabulate NMR shifts, HPLC retention times, and mass spectra in supplementary files for reproducibility .
- Ethical Reporting : Disclose modifications to published protocols (e.g., altered reaction times) and cite original methods .
- Peer Review : Submit raw data (e.g., chromatograms, spectral files) to repositories like Figshare or institutional databases for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
